4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
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Overview
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a chemical compound with the molecular formula C10H16ClN3O2 It is characterized by the presence of a pyrazole ring substituted with a chlorine atom, an isopropylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is unique due to the presence of both the isopropylamino group and the butanoic acid moiety, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
OHWBENLRAACRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=C(C=N1)Cl)C(=O)O |
Origin of Product |
United States |
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